2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-14-5-2-1-4-13(14)15-7-9-20(10-11-24-15)17(23)12-21-16(22)6-3-8-19-21/h1-6,8,15H,7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYDGJBQMIARAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the aza-Diels-Alder reaction, which is known for its regioselectivity and high yields under neutral conditions . This reaction involves the cycloaddition of 1,2,3-triazines with 1-propynylamines to form the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex chemical structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, biological activities, and relevant case studies, providing a comprehensive overview of its potential uses.
Structural Features
The compound features a thiazepane ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its unique chemical properties and biological activities. The presence of the thiazepane structure is notable for its potential pharmacological effects, particularly in relation to neuroactive and anticancer properties.
Medicinal Chemistry
The compound is primarily explored for its antitumor and neuroprotective properties. Thiazepane derivatives are known for their ability to interact with various biological targets, making them candidates for drug development.
Anticancer Activity
Research indicates that derivatives of thiazepane exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that similar thiazepane compounds showed IC50 values ranging from 4.64 μM to 5.07 μM against gastric cancer cell lines MGC-803 and HGC-27, respectively.
Neuropharmacology
The compound's structural features suggest potential applications in treating central nervous system disorders. Thiazepane derivatives have been studied for their effects on neurotransmitter systems, particularly:
- Dopamine Receptors: Modulation of dopamine pathways may provide therapeutic benefits in conditions like schizophrenia and Parkinson's disease.
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory effects of thiazepane derivatives, suggesting they could be beneficial in treating inflammatory diseases.
Comparative Analysis of Anticancer Activity
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MGC-803 | 4.64 |
| Compound B | HGC-27 | 5.07 |
| Compound C | A549 (Lung) | <10 |
| Compound D | CCRF-CEM | <10 |
Structure-Activity Relationship (SAR)
| Feature | Influence on Activity |
|---|---|
| Electron-donating groups | Enhance cytotoxicity |
| Thiazole ring integrity | Critical for maintaining biological activity |
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of thiazepane derivatives revealed that modifications to the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. The study emphasized the importance of structural integrity in maintaining activity.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of thiazepane compounds demonstrated their potential to mitigate oxidative stress in neuronal cells, highlighting their dual role as both anticancer agents and neuroprotectants.
Mechanism of Action
The mechanism by which 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analog 1: 5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones (3a-3h)
Source: describes derivatives with a pyridazinone core substituted at the 2-position with various groups (e.g., alkyl, aryl). Key Differences:
- Core Substitution : The target compound has a 2-oxoethyl-thiazepane substituent, whereas 3a-3h feature simpler alkyl/aryl groups at the same position.
- Chlorophenyl Placement : The target compound’s 2-chlorophenyl group is on the thiazepane, while 3a-3h lack such a moiety.
Implications : - The oxoethyl-thiazepane chain in the target compound may enhance conformational flexibility compared to rigid aryl groups in 3a-3h.
- The 2-chlorophenyl group could improve lipophilicity and receptor binding compared to non-halogenated analogs .
Table 1: Structural Comparison with 3a-3h Derivatives
| Feature | Target Compound | 3a-3h Derivatives |
|---|---|---|
| Pyridazinone Substitution | 2-oxoethyl-thiazepane | Alkyl/aryl groups (e.g., methyl, benzyl) |
| Chlorine Placement | 2-chlorophenyl on thiazepane | No chlorine on substituents |
| Heterocyclic Ring | Saturated 1,4-thiazepane | Absent in substituents |
Structural Analog 2: Benzo[b][1,4]thiazepine-Pyridazinone Hybrid (4g)
Source: reports 6-(3-((E)-2,3-dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g). Key Differences:
- Thiazepine Structure: Compound 4g contains a fused benzo[b][1,4]thiazepine (unsaturated, bicyclic), whereas the target compound has a monocyclic saturated 1,4-thiazepane.
- Chlorophenyl Position : 4g has a 4-chlorophenyl group, vs. 2-chlorophenyl in the target compound.
- Linker Chemistry: 4g uses an amino linker, while the target compound employs an oxoethyl group. Implications:
- The 2-chlorophenyl substituent may induce steric hindrance compared to 4-chlorophenyl, altering binding interactions in biological targets .
Table 2: Comparison with Benzo[b][1,4]thiazepine Hybrid (4g)
| Feature | Target Compound | Compound 4g |
|---|---|---|
| Thiazepine/Thiazepane | Saturated 1,4-thiazepane | Unsaturated benzo[b][1,4]thiazepine |
| Chlorophenyl Position | 2-chlorophenyl | 4-chlorophenyl |
| Linker Type | Oxoethyl | Amino |
| Ring Fusion | Monocyclic | Bicyclic (benzofused) |
Biological Activity
The compound 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse sources and research findings.
Structural Overview
The compound features a thiazepane ring, a chlorophenyl group, and a pyridazinone moiety. The presence of these structural components contributes to its pharmacological properties. The thiazepane ring is known for its diverse biological activities, while the pyridazinone scaffold has been linked to various therapeutic effects including anti-inflammatory and anticancer properties.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of pyridazinones, including those similar to the compound , exhibit significant anticancer properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit cancer cell proliferation in various human cancer cell lines such as HeLa (cervical), SKBR3 (breast), and HCT116 (colon) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Pyridazinone derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some studies report that specific derivatives exhibit comparable efficacy to established anti-inflammatory drugs like celecoxib .
3. Other Biological Activities
In addition to anticancer and anti-inflammatory effects, compounds with similar structures have demonstrated antimicrobial activities and inhibition of pro-inflammatory cytokines such as IL-1β in cellular models . This broad spectrum of activity suggests potential applications in treating various diseases.
Synthesis Methods
The synthesis of 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : Substitution reactions are employed to attach the 2-chlorophenyl moiety.
- Synthesis of the Pyridazinone Core : The final step often includes acylation reactions to incorporate the pyridazinone structure .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : Compounds similar to this one often act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The thiazepane structure may interact with various receptors, influencing signaling pathways related to cell growth and immune responses.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyridazinone Derivative | Pyridazine ring | Anticancer | Induces apoptosis |
| Thiazepane Derivative | Thiazepane core | Anti-inflammatory | COX inhibition |
| Chlorophenyl Compound | Halogenated phenyl | Antimicrobial | Enhanced reactivity |
Case Studies
Several studies have highlighted the efficacy of pyridazinone derivatives:
- Study on Inhibition of Cancer Cell Lines : A series of pyridazinones were synthesized and tested against multiple cancer cell lines, showing promising results with IC50 values below 10 µM in some cases .
- Anti-inflammatory Efficacy in Animal Models : In vivo studies demonstrated that certain derivatives significantly reduced paw edema in rat models, indicating strong anti-inflammatory properties .
Q & A
Q. Critical parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for coupling steps .
- Temperature control : Reactions often require reflux (70–100°C) to achieve optimal conversion .
- Catalysts : Pd-based catalysts may accelerate cross-coupling steps, though purification challenges must be addressed .
Q. Example Protocol :
| Step | Reaction Type | Conditions | Yield Range |
|---|---|---|---|
| 1 | Thiazepane formation | 2-chlorophenyl chloride, K₂CO₃, DMF, 80°C, 12h | 60–70% |
| 2 | Pyridazinone coupling | EDCI/HOBt, CH₂Cl₂, RT, 24h | 50–65% |
Advanced: How can researchers optimize reaction conditions to mitigate side reactions during pyridazinone-thiazepane coupling?
Answer:
Side reactions (e.g., over-alkylation or hydrolysis) can be minimized via:
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed degradation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling .
- In situ monitoring : Employ HPLC or TLC at 30-minute intervals to detect intermediates and adjust stoichiometry .
Case Study :
A study on analogous thiazepane derivatives achieved 85% yield by using slow addition of the coupling agent (EDCI) at 0°C, followed by gradual warming to room temperature .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
Primary methods :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazepane ring protons at δ 3.5–4.0 ppm) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (750 cm⁻¹) .
- HPLC-MS : Purity assessment (≥95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 402.9) .
Q. Advanced cross-validation :
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., thiazepane ring conformation) using single-crystal data (space group P1, α = 73.489°) .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?
Answer:
Methodological framework :
Core modifications : Synthesize analogs with variations in:
- Thiazepane substituents (e.g., 2-fluorophenyl vs. 2-chlorophenyl) .
- Pyridazinone side chains (e.g., oxoethyl vs. hydroxyethyl) .
Assay selection :
- In vitro : Enzyme inhibition (e.g., kinase assays) or receptor binding (GPCRs) .
- In silico : Molecular docking to predict binding affinity for targets like serotonin receptors .
Data contradiction resolution :
If conflicting bioactivity results arise (e.g., IC₅₀ variations), validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch purity differences .
Advanced: How to resolve discrepancies in pharmacokinetic (PK) data across different experimental models?
Answer:
Experimental design considerations :
- Species-specific metabolism : Compare murine vs. human hepatocyte microsomal stability to identify metabolic hotspots (e.g., cytochrome P450 oxidation) .
- Dosing regimens : Adjust administration routes (oral vs. IV) and use isotopically labeled compound to track metabolite formation via LC-MS/MS .
Case Study :
A PK study on a related pyridazinone derivative found 3-fold higher bioavailability in fed vs. fasted rats due to enhanced solubility in lipid-rich media .
Basic: What computational tools are suitable for modeling this compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., dopamine D₂) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Utilize MOE or RDKit to correlate substituent electronegativity with activity .
Validation : Cross-check predictions with experimental IC₅₀ values from radioligand displacement assays .
Advanced: How to address crystallinity challenges during formulation studies?
Answer:
Strategies :
- Polymorph screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable Form I crystals .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .
Q. Analytical tools :
- PXRD : Confirm crystal phase purity (e.g., peak match at 2θ = 12.4° and 17.8°) .
- DSC : Monitor melting points (e.g., sharp endotherm at 215°C indicates high crystallinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
